1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile
CAS No.: 862574-87-6
Cat. No.: VC2693806
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile - 862574-87-6](/images/structure/VC2693806.png)
Specification
CAS No. | 862574-87-6 |
---|---|
Molecular Formula | C11H7F2NO2 |
Molecular Weight | 223.17 g/mol |
IUPAC Name | 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |
Standard InChI | InChI=1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2 |
Standard InChI Key | RGKFSYDEMAFDQP-UHFFFAOYSA-N |
SMILES | C1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Canonical SMILES | C1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Introduction
Chemical Identity and Physical Properties
Fundamental Chemical Information
The compound is officially registered with Chemical Abstracts Service (CAS) as number 862574-87-6 and carries the MDL number MFCD14155913 . Its molecular formula is C₁₁H₇F₂NO₂, corresponding to a molecular weight of 223.18 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropane-1-carbonitrile, which precisely describes its structural components and their connectivity .
The compound's structure can be represented using the SMILES notation: N#CC1(C2=CC=C3OC(F)(F)OC3=C2)CC1, which encodes the molecular structure in a linear format that can be interpreted by various chemical software applications . This notation clearly identifies the nitrile group, the cyclopropane ring, and the difluorobenzodioxole moiety that constitute the complete molecular structure.
Structural Features and Molecular Architecture
The molecular architecture of 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile presents several interesting structural features that contribute to its chemical behavior and potential applications. Understanding these features is essential for predicting its reactivity patterns and exploring its potential uses in various chemical contexts.
Key Structural Components
The compound can be divided into three main structural components, each with distinct chemical characteristics. The 2,2-difluorobenzo[d] dioxol group consists of a benzene ring fused with a five-membered dioxole ring that contains two fluorine atoms at the 2-position . This difluorinated dioxole group is a relatively uncommon structural feature that imparts specific electronic and steric properties to the molecule, particularly affecting the aromatic system's electron distribution and reactivity.
The cyclopropane ring represents the second key structural component. This three-membered ring is known for its high ring strain energy, which makes it particularly reactive in certain chemical transformations . The cyclopropane is connected to the benzodioxole system at the 5-position, creating a quaternary carbon center that links these two structural elements .
The third significant structural element is the nitrile group (-CN), which is attached directly to the cyclopropane ring. The nitrile functionality introduces polarity and provides a handle for various chemical transformations, as nitriles can be hydrolyzed to carboxylic acids or reduced to amines, among other reactions . This functional group versatility makes the compound potentially valuable as a building block in organic synthesis.
Structural Comparison with Related Compounds
Structurally, 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile is closely related to 1-(2,2-difluoro-benzo dioxol-5-yl)-cyclopropanecarboxylic acid (CAS: 862574-88-7), which has a carboxylic acid group in place of the nitrile group . The sequential CAS numbers suggest these compounds might be part of a related series of chemical derivatives. This structural relationship is significant because it indicates that the nitrile compound might serve as a precursor to the carboxylic acid through hydrolysis, or conversely, the carboxylic acid might be converted to the nitrile through dehydration of the corresponding amide.
The structural similarities between these compounds extend to their core frameworks, with the primary difference being the terminal functional group. This relationship provides valuable insights into potential synthetic pathways and chemical transformations that might be applicable to both compounds.
Chemical Reactivity and Functional Group Transformations
The chemical reactivity of 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile is largely dictated by its three primary structural features: the difluorinated dioxole ring, the cyclopropane ring, and the nitrile functional group. Each of these components contributes distinct reactivity patterns that collectively define the compound's chemical behavior.
Nitrile Group Reactivity
The nitrile group in this compound represents a versatile functional handle for various chemical transformations. Nitriles can undergo hydrolysis to form carboxylic acids, as potentially exemplified by the relationship between this compound and 1-(2,2-difluoro-benzo dioxol-5-yl)-cyclopropanecarboxylic acid . This hydrolysis typically occurs under acidic or basic conditions, with the latter often being preferred due to milder reaction conditions.
Additionally, nitriles can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride or hydrogen with a suitable catalyst. They can also react with Grignard reagents or organolithium compounds to form ketones after hydrolysis. These transformations make the nitrile group a valuable starting point for further functionalization and diversification of the molecular scaffold.
Cyclopropane Ring Reactivity
The cyclopropane ring in 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile introduces significant ring strain that can drive various ring-opening reactions. The quaternary carbon at the junction between the cyclopropane ring and the nitrile group is particularly susceptible to nucleophilic attack, which can lead to ring-opening reactions under appropriate conditions . These reactions could potentially be harnessed for synthetic applications, including the preparation of functionalized derivatives with open-chain structures.
Recent research on fluorinated cyclopropanes indicates that the presence of fluorine-containing substituents can significantly influence the reactivity of the cyclopropane ring, often by modulating its electronic properties and affecting the distribution of electron density across the strained three-membered ring . These effects could be relevant to understanding and predicting the reactivity patterns of 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile.
Difluorodioxole Group Considerations
The 2,2-difluorobenzo[d] dioxol moiety represents a relatively uncommon structural feature that introduces specific electronic and steric factors. The presence of two fluorine atoms at the 2-position of the dioxole ring affects the electronic properties of the entire aromatic system, potentially influencing reactivity at distant sites through inductive effects. Additionally, the difluorodioxole group may impart metabolic stability in biological contexts, making compounds containing this moiety potentially valuable for pharmaceutical applications.
Application Area | Potential Uses |
---|---|
Synthetic Chemistry | Building block for complex molecule synthesis |
Precursor to carboxylic acids and other functional derivatives | |
Component in diversity-oriented synthesis libraries | |
Pharmaceutical Research | Intermediate in drug discovery programs |
Fragment for structure-activity relationship studies | |
Scaffold for developing compounds with improved metabolic stability | |
Materials Science | Potential component in specialty materials |
Building block for fluorine-containing polymers | |
Agrochemical Development | Possible intermediate in pesticide synthesis |
Scaffold for developing crop protection agents |
Relationship to Similar Compounds
Understanding 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile in the context of structurally related compounds provides valuable insights into its chemical behavior, synthetic relationships, and potential applications. Several compounds with similar structural features have been documented in the literature, offering a broader perspective on this chemical class.
Comparison with 1-(2,2-Difluoro-benzo dioxol-5-yl)-cyclopropanecarboxylic Acid
As previously noted, 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile is closely related to 1-(2,2-difluoro-benzo dioxol-5-yl)-cyclopropanecarboxylic acid (CAS: 862574-88-7) . The carboxylic acid derivative has been synthesized from 2-(2,2-difluorobenzo[d] dioxol-5-yl)acetonitrile in a process that reportedly achieves 79% yield and high purity (99.0% by HPLC) . This synthetic relationship suggests a potential pathway between these compounds, with the nitrile possibly serving as a precursor to the carboxylic acid through hydrolysis.
The structural similarity between these compounds extends to their core frameworks, with the primary difference being the terminal functional group. This relationship is significant for understanding potential interconversion strategies and for predicting physicochemical properties based on comparative analysis. For instance, the carboxylic acid would likely exhibit greater water solubility and different hydrogen-bonding capabilities compared to the nitrile derivative.
Broader Context of Fluorinated Cyclopropanes
Recent research on fluorinated cyclopropanes provides additional context for understanding 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile. For example, studies on the synthesis of cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups have demonstrated the utility of copper-catalyzed cyclopropanation reactions using fluorinated diazo reagents . These approaches result in good to very good yields under mild conditions, suggesting potential methodological parallels for the synthesis of compounds like 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile.
The growing interest in highly fluorinated cyclopropanes reflects their potential value in various applications, particularly in pharmaceutical and agrochemical contexts. The incorporation of fluorine atoms can significantly alter the properties of organic compounds, often improving metabolic stability, lipophilicity, and binding interactions with biological targets . These considerations are relevant to understanding the potential applications of 1-(2,2-difluorobenzo[d] dioxol-5-yl)cyclopropanecarbonitrile and its derivatives.
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